tert-Butyl 11-iodoundecanoate
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Overview
Description
tert-Butyl 11-iodoundecanoate: is an organic compound with the molecular formula C15H29IO2 . It is an ester formed from the reaction of 11-iodoundecanoic acid and tert-butyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 11-iodoundecanoate can be synthesized through the esterification of 11-iodoundecanoic acid with tert-butyl alcohol. One common method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts under mild conditions . The reaction typically proceeds at room temperature, yielding the desired ester.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 11-iodoundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.
Oxidation and Reduction Reactions: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Potassium tert-butoxide (tBuOK) is commonly used as a base in substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed:
Substitution Reactions: Formation of new esters, amides, or thioesters.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
tert-Butyl 11-iodoundecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 11-iodoundecanoate involves the formation of reactive intermediates during chemical reactions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
tert-Butyl 11-iodoundecanoate can be compared with other similar compounds, such as:
tert-Butyl 10-iododecanoate: Similar structure but with a shorter carbon chain.
tert-Butyl 12-iodododecanoate: Similar structure but with a longer carbon chain.
tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions, allowing for the formation of a wide range of derivatives . Its unique structure also makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
96044-28-9 |
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Molecular Formula |
C15H29IO2 |
Molecular Weight |
368.29 g/mol |
IUPAC Name |
tert-butyl 11-iodoundecanoate |
InChI |
InChI=1S/C15H29IO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
InChI Key |
ZMRVNBCQAGHPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCI |
Origin of Product |
United States |
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